1-[1-(Pentyloxy)ethyl]pyrrolidin-2-one
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Overview
Description
1-[1-(Pentyloxy)ethyl]pyrrolidin-2-one is a chemical compound belonging to the pyrrolidin-2-one family, which is known for its versatile applications in various fields.
Preparation Methods
The synthesis of 1-[1-(Pentyloxy)ethyl]pyrrolidin-2-one can be achieved through several methods. One common approach involves the amination and cyclization of functionalized acyclic substrates . Another method includes the oxidation of pyrrolidine derivatives . Industrial production methods often involve the ring expansion of β-lactams or cyclopropylamides . These methods are generally efficient and reliable, although some may suffer from poor regioselectivity or require multi-step preparation of highly functionalized substrates .
Chemical Reactions Analysis
1-[1-(Pentyloxy)ethyl]pyrrolidin-2-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of pyrrolidine derivatives can lead to the formation of carboxylic acids, while reduction can yield amines .
Scientific Research Applications
1-[1-(Pentyloxy)ethyl]pyrrolidin-2-one has a wide range of scientific research applications. In chemistry, it is used as a versatile synthon in organic synthesis due to its inherently rich reactivity . In biology and medicine, pyrrolidin-2-one derivatives are known for their potent biological activities, including antimicrobial, antiviral, and anticancer properties . In the industry, these compounds are used in the synthesis of drugs, dyes, pigments, and other fine chemicals .
Mechanism of Action
The mechanism of action of 1-[1-(Pentyloxy)ethyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The formation of pyrrolidin-2-ones involves a domino process, including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . This cascade reaction is facilitated by the activation of catalysts and the coordination of reagents .
Comparison with Similar Compounds
1-[1-(Pentyloxy)ethyl]pyrrolidin-2-one can be compared with other similar compounds, such as pyrrolizines, pyrrolidine-2,5-diones, and prolinol . These compounds share the pyrrolidine ring structure but differ in their substituents and functional groups. The unique pentyloxyethyl substituent in this compound contributes to its distinct chemical and biological properties . Similar compounds include 1,5-diarylpyrrolidin-2-ones and 5-aryl-1-benzylpyrrolidones, which are known for their pharmacological potential .
Properties
CAS No. |
189073-48-1 |
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Molecular Formula |
C11H21NO2 |
Molecular Weight |
199.29 g/mol |
IUPAC Name |
1-(1-pentoxyethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C11H21NO2/c1-3-4-5-9-14-10(2)12-8-6-7-11(12)13/h10H,3-9H2,1-2H3 |
InChI Key |
XJSHLLVDCJINPC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(C)N1CCCC1=O |
Origin of Product |
United States |
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